REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[C:5]2[C:12]1[C:16]([C:17]2[CH:22]=[CH:21][CH:20]=[C:19]([CH3:23])[N:18]=2)=[N:15][N:14]2[CH2:24][CH2:25][CH2:26][C:13]=12.[C:27]([O-:30])(=[O:29])C.[Na+].Cl[CH2:33]Cl.[C]=O.[Br-]>[Pd].CO.C1(C)C=CC=CC=1.CC(C)=O>[CH3:33][O:30][C:27]([C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[C:5]2[C:12]1[C:16]([C:17]2[CH:22]=[CH:21][CH:20]=[C:19]([CH3:23])[N:18]=2)=[N:15][N:14]2[CH2:24][CH2:25][CH2:26][C:13]=12)=[O:29] |f:1.2,8.9,^3:34|
|
Name
|
|
Quantity
|
22.7 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=CC=NC2=CC1)C1=C2N(N=C1C1=NC(=CC=C1)C)CCC2
|
Name
|
toluene acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C.CC(=O)C
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
850 mg
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Br-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Allow the mixture to cool over 8 hours
|
Duration
|
8 h
|
Type
|
WAIT
|
Details
|
The reaction is complete in about an hour
|
Type
|
CUSTOM
|
Details
|
Partition the mixture between methylene chloride (600 mL) and water (1 L)
|
Type
|
EXTRACTION
|
Details
|
Extract the aqueous portion with an additional portion of methylene chloride (400 mL.)
|
Type
|
FILTRATION
|
Details
|
Filter the organic solution through a 300 mL silica plug
|
Type
|
WASH
|
Details
|
wash with 500 mL methylene chloride, 1200 mL ethyl acetate and 1500 mL acetone
|
Type
|
CONCENTRATION
|
Details
|
Combine appropriate fractions and concentrate
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1C=C2C(=CC=NC2=CC1)C1=C2N(N=C1C1=NC(=CC=C1)C)CCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.8 g | |
YIELD: PERCENTYIELD | 87.4% | |
YIELD: CALCULATEDPERCENTYIELD | 4702.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |